5-(4-Ethylthiophenyl)-5-oxovaleric acid
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Overview
Description
5-(4-Ethylthiophenyl)-5-oxovaleric acid is a chemical compound with the molecular formula C13H16O3S and a molecular weight of 252.33 g/mol . This compound is primarily used in scientific research and is known for its unique structural properties, which include an ethylthio group attached to a phenyl ring and a valeric acid moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Ethylthiophenyl)-5-oxovaleric acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(ethylthio)benzaldehyde and ethyl acetoacetate.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a base, such as sodium ethoxide, to form an intermediate compound.
Hydrolysis: The intermediate compound is then subjected to hydrolysis under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-(4-Ethylthiophenyl)-5-oxovaleric acid can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the valeric acid moiety can be reduced to form alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
5-(4-Ethylthiophenyl)-5-oxovaleric acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-(4-Ethylthiophenyl)-5-oxovaleric acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: It may modulate signaling pathways related to inflammation, oxidative stress, or cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-[4-(Ethylthio)phenyl]-5-oxovalerate: A closely related compound with similar structural features but different functional groups.
4-(Ethylthio)benzaldehyde: Shares the ethylthio group and phenyl ring but lacks the valeric acid moiety.
Uniqueness
5-(4-Ethylthiophenyl)-5-oxovaleric acid is unique due to its combination of an ethylthio group, phenyl ring, and valeric acid moiety, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
5-(4-ethylsulfanylphenyl)-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3S/c1-2-17-11-8-6-10(7-9-11)12(14)4-3-5-13(15)16/h6-9H,2-5H2,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAKSLYALYCNKAV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C(=O)CCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60374552 |
Source
|
Record name | 5-[4-(ethylthio)phenyl]-5-oxovaleric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60374552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
845790-39-8 |
Source
|
Record name | 5-[4-(ethylthio)phenyl]-5-oxovaleric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60374552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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